Dynorphin A (1-10) TFA
Description
Overview of Endogenous Opioid Peptides and the Dynorphin (B1627789) System
The endogenous opioid system is a complex network within the body comprising opioid peptides and their receptors. news-medical.net This system is instrumental in regulating pain, emotions, stress responses, and reward pathways. news-medical.netmdpi.com There are three primary families of endogenous opioid peptides: endorphins, enkephalins, and dynorphins. news-medical.netnih.gov Each family is derived from a distinct precursor protein: proopiomelanocortin (POMC) for endorphins, proenkephalin for enkephalins, and preprodynorphin for dynorphins. news-medical.netmeddiscoveries.orgmeddiscoveries.org These precursors undergo a series of enzymatic cleavages to produce the active peptides. meddiscoveries.orgmeddiscoveries.org
These peptides exert their effects by binding to three main classes of opioid receptors: mu (µ), delta (δ), and kappa (κ). news-medical.netmeddiscoveries.org While there is some overlap, each peptide family shows a preferential affinity for a specific receptor type. news-medical.net Dynorphins, including the notable Dynorphin A, primarily bind to the kappa-opioid receptor (KOR). news-medical.netbiosynth.com The dynorphin system, with its wide distribution in the central and peripheral nervous systems, is implicated in a variety of functions beyond pain relief, including the modulation of dopamine (B1211576) release, which plays a role in the brain's reward circuitry. meddiscoveries.orgbiosynth.com
Defining the Role of Dynorphin A (1-10) as a Research Probe
Dynorphin A (1-10) is a truncated form of the larger Dynorphin A peptide, an endogenous ligand for the kappa-opioid receptor. nih.govmedchemexpress.com In academic research, Dynorphin A (1-10) serves as a valuable molecular tool to investigate the pharmacology and function of the kappa-opioid system. glpbio.commedchemexpress.com Its utility stems from its ability to specifically interact with the kappa-opioid receptor, allowing researchers to probe the receptor's role in various physiological and pathological processes. glpbio.commedchemexpress.comtargetmol.com
One area of significant research interest is the dual action of dynorphins. While they are known to act through opioid receptors, studies have also revealed non-opioid actions. For instance, Dynorphin A and its fragments, including Dynorphin A (1-10), have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor. glpbio.commedchemexpress.com Research has demonstrated that Dynorphin A (1-10) can block NMDA-activated currents in a voltage-independent manner, with a reported IC50 of 42.0 μM. glpbio.commedchemexpress.comtargetmol.com This interaction with NMDA receptors highlights the complexity of dynorphin signaling and provides a rationale for using Dynorphin A (1-10) to explore these non-opioid pathways.
Molecular simulation studies have further elucidated the binding of Dynorphin A (1-10) to the kappa-opioid receptor, suggesting an interaction with the extracellular loop 2 of the receptor. glpbio.commedchemexpress.com This level of detail is crucial for understanding the mechanisms of receptor activation and for the design of novel therapeutic agents targeting the kappa-opioid system. The use of Dynorphin A (1-10) in such studies helps to dissect the structure-activity relationships of the dynorphin peptides. pnas.org
Significance of Trifluoroacetic Acid (TFA) Counterion in Peptide Characterization and Study
The "TFA" in "Dynorphin A (1-10) TFA" refers to trifluoroacetic acid. In the context of peptide research, TFA is a commonly used reagent with several important functions. During the chemical synthesis of peptides, such as Dynorphin A (1-10), solid-phase synthesis is a standard method. nih.govfrontiersin.org In the final step of this process, the synthesized peptide must be cleaved from the solid support resin and protecting groups on the amino acid side chains must be removed. advancedchemtech.comwisdomlib.org Trifluoroacetic acid is a strong acid that is highly effective for this cleavage and deprotection process. frontiersin.orgadvancedchemtech.comwisdomlib.org
Furthermore, TFA is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), a technique essential for the purification and analysis of synthetic peptides. nih.govthermofisher.comthaiscience.info The addition of a small amount of TFA (typically 0.1%) to the mobile phase helps to improve peak shape and resolution by forming a neutral ion pair with the positively charged peptide. nih.govfrontiersin.org This results in a more efficient and reliable purification process, ensuring a high-purity peptide for research applications. nih.govfrontiersin.org
The presence of TFA as a counterion in the final lyophilized peptide product is a direct consequence of its use in the cleavage and purification steps. thermofisher.com While residual TFA can be undesirable in certain applications, its role in the synthesis and purification process is critical for obtaining well-characterized and pure peptide samples for academic research. thermofisher.com The ability of TFA to effectively dissolve a wide range of peptides and prevent aggregation is another key advantage that facilitates the handling and study of these molecules. nih.gov
Research Findings on this compound
| Property | Value | Source |
| Molecular Formula | C59H92F3N19O14 | glpbio.com |
| Molecular Weight | 1348.48 g/mol | glpbio.com |
| Target Receptor | κ-opioid receptor | glpbio.commedchemexpress.comtargetmol.com |
| Secondary Target | NMDA receptor | glpbio.commedchemexpress.commedchemexpress.eu |
| IC50 (NMDA receptor) | 42.0 μM | glpbio.commedchemexpress.comtargetmol.com |
| Solubility | Water: 5 mg/mL (3.71 mM) | glpbio.com |
Properties
Molecular Formula |
C₅₉H₉₂F₃N₁₉O₁₄ |
|---|---|
Molecular Weight |
1348.48 |
sequence |
One Letter Code: YGGFLRRIRP |
Origin of Product |
United States |
Ii. Molecular and Structural Characterization of Dynorphin a 1 10 Tfa
Primary Sequence and Relationship to Prodynorphin Processing
Dynorphin (B1627789) A is an endogenous opioid peptide derived from the precursor protein, prodynorphin (PDYN). researchgate.netwikipedia.org The processing of prodynorphin is a complex enzymatic cascade that yields multiple active peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin. wikipedia.orgbiosyn.com This cleavage is primarily mediated by the proprotein convertase 2 (PC2), which acts at specific basic amino acid residue sites within the precursor sequence. wikipedia.orgsemanticscholar.org
The initial cleavage of prodynorphin can result in a 32-amino acid peptide known as "big dynorphin," which contains the sequences of both dynorphin A and dynorphin B. wikipedia.orgbiosyn.com Further processing of big dynorphin or the prodynorphin precursor itself liberates the 17-amino acid peptide Dynorphin A (1-17). Dynorphin A (1-10) is the N-terminal fragment of this larger peptide. The regulation of prodynorphin processing can influence the relative proportions of the resulting opioid peptides, thereby modulating physiological responses. annualreviews.org
The primary amino acid sequence of Dynorphin A (1-10) is presented in the table below.
Table 1: Primary Sequence of Dynorphin A (1-10)
| Position | Amino Acid | Three-Letter Code | One-Letter Code |
|---|---|---|---|
| 1 | Tyrosine | Tyr | Y |
| 2 | Glycine | Gly | G |
| 3 | Glycine | Gly | G |
| 4 | Phenylalanine | Phe | F |
| 5 | Leucine | Leu | L |
| 6 | Arginine | Arg | R |
| 7 | Arginine | Arg | R |
| 8 | Isoleucine | Ile | I |
| 9 | Arginine | Arg | R |
| 10 | Proline | Pro | P |
Conformational Analysis and Secondary Structure Prediction in Solution
The conformational flexibility of Dynorphin A (1-10) in solution is a key determinant of its biological activity. Understanding its three-dimensional structure is crucial for elucidating its interaction with opioid receptors.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the structure of dynorphin peptides in various environments. nih.govacs.orgpnas.org Studies on the longer Dynorphin A (1-13) peptide bound to the human kappa opioid receptor (KOR) have provided significant insights into the conformation of the N-terminal region. nih.govrcsb.orgpnas.org These studies indicate that while the N-terminal "message" sequence (Tyr-Gly-Gly-Phe) remains flexibly disordered, the central portion of the peptide, encompassing residues Leu-5 to Arg-9, adopts a helical turn upon binding to the receptor. rcsb.orgpnas.org The C-terminal segment, including Pro-10, is also characterized by flexible disorder. rcsb.org
Research on Dynorphin A (1-17) bound to dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment, has shown an α-helical conformation from Gly-3 through Pro-10. acs.org These findings suggest that the membrane environment can induce a more ordered structure in the peptide.
Molecular dynamics (MD) simulations have been employed to model the conformational flexibility of Dynorphin A and its interaction with lipid bilayers and receptors. nih.govnih.gov Simulations of Dynorphin A-(1-10) binding to the extracellular loop 2 of the kappa-opioid receptor have proposed a model where helix-helix interactions occur between the peptide and the receptor. nih.gov These simulations suggest that the helical portion of Dynorphin A-(1-10) interacts with hydrophobic residues in the receptor's extracellular loop. nih.gov
Further MD simulations of the longer Dynorphin A(1-17) peptide in a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have shown that the N-terminal helical segment, which includes the (1-10) sequence, adopts a tilted orientation with respect to the membrane normal. nih.gov This tilted insertion is stabilized by specific interactions between the peptide's amino acid residues and the phospholipid headgroups, water, and hydrocarbon chains of the bilayer. nih.gov
Impact of Trifluoroacetic Acid on Peptide Structure and Experimental Systems
Trifluoroacetic acid (TFA) is widely used in the solid-phase synthesis and purification of peptides, leading to the final product often being a TFA salt. genscript.commdpi.comnih.gov The presence of the TFA counter-ion can significantly impact the physicochemical properties and experimental analysis of peptides like Dynorphin A (1-10). genscript.comnih.govnovoprolabs.com
The TFA counter-ion can influence the secondary structure of peptides by affecting the hydrogen-bonding network. genscript.comnih.gov For some peptides, the presence of TFA has been associated with a slight increase in helical structures. nih.gov However, the primary challenge with TFA lies in its interference with certain analytical techniques. mdpi.comtoxicdocs.org
In Fourier-transform infrared (FTIR) spectroscopy, a technique used for conformational analysis, TFA exhibits a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹). genscript.comnih.gov This overlap can complicate the interpretation of the peptide's secondary structure. nih.govtoxicdocs.org
Furthermore, TFA residues can introduce artifacts in biological assays. genscript.comnovoprolabs.com Therefore, for many experimental applications, it is often necessary to exchange the TFA counter-ion with a more biologically compatible one, such as chloride or acetate. mdpi.comnih.gov Various methods, including lyophilization from hydrochloric acid, reverse-phase HPLC, and ion-exchange resins, have been developed for this purpose. nih.govnih.gov The efficiency of TFA removal can be monitored by techniques such as 19F-NMR. mdpi.comnih.govandreas-brinkmann.net
Table 2: Summary of TFA Impact on Peptide Analysis
| Area of Impact | Description of Effect | Relevant Analytical Techniques | References |
|---|---|---|---|
| Secondary Structure | Can alter the hydrogen-bonding network, potentially influencing the peptide's conformation. | FTIR, Circular Dichroism (CD) | genscript.com, nih.gov, nih.gov |
| Spectroscopic Analysis | Strong IR absorbance of TFA can overlap with the peptide's amide I band, complicating structural analysis. | FTIR Spectroscopy | genscript.com, nih.gov, toxicdocs.org |
| Biological Assays | Residual TFA can interfere with in vitro and in vivo experiments, potentially affecting cell viability and other biological responses. | Cell-based assays, in vivo studies | genscript.com, novoprolabs.com |
| Quantification | The presence of TFA as a counter-ion can affect the accurate determination of peptide concentration by weight. | Not applicable | mdpi.com |
Iii. Receptor Pharmacology and Ligand Receptor Interactions of Dynorphin a 1 10 Tfa
Kappa Opioid Receptor (KOR) Agonism and Binding Selectivity
Dynorphin (B1627789) A and its fragments are endogenous agonists for the Kappa Opioid Receptor (KOR). nih.gov The peptide family is generally considered the cognate agonist for KOR, displaying high affinity for this receptor type. nih.gov Structure-activity relationship studies have delineated the "message-address" concept, where the N-terminal amino acids (the "message") are responsible for opioid activity, while the C-terminal domain (the "address") enhances affinity and selectivity for KOR. nih.govunibo.it
The binding and selectivity of Dynorphin A (1-10) to the KOR are critically dependent on specific interactions with both the extracellular and transmembrane regions of the receptor. nih.gov Molecular simulation studies have revealed that Dynorphin A (1-10) engages with the second extracellular loop (EL2) and the transmembrane (TM) domains of the KOR. nih.govmedchemexpress.commedchemexpress.com
A proposed binding model suggests that helix-helix interactions occur between hydrophobic residues of the KOR's EL2 and the helical portion of Dynorphin A (1-10). nih.govnih.gov The N-terminal region of the KOR EL2 possesses a unique turn-helix motif that is not predicted for either the mu-opioid receptor (MOR) or the delta-opioid receptor (DOR), which may contribute to the binding selectivity of dynorphins for KOR. nih.gov Concurrently, the N-terminal tyramine (B21549) moiety of the peptide, known as the opioid "message," inserts into a conserved aromatic pocket within the transmembrane domain. nih.gov The helical part of the peptide also makes contact with residues at the extracellular ends of transmembrane helices 6 and 7. nih.gov This dual-contact model, involving both the EL2 and transmembrane domains, is consistent with findings from site-directed mutagenesis and receptor chimera studies. nih.gov
| KOR Binding Site | Interacting Dynorphin A (1-10) Component | Nature of Interaction | Reference |
| Extracellular Loop 2 (EL2) | Helical "Address" Component | Helix-helix interactions between hydrophobic residues | nih.gov, nih.gov |
| Transmembrane Domain (Aromatic Pocket) | Tyramine "Message" Moiety | Binding within conserved pocket | nih.gov |
| Extracellular ends of TM6 & TM7 | Helical "Address" Component | Contact with peptide helix | nih.gov |
As a G-protein coupled receptor (GPCR), the KOR initiates intracellular signaling cascades upon agonist binding. Activation of the KOR by dynorphins stimulates Gi/o proteins, which in turn leads to receptor phosphorylation. nih.gov This phosphorylation event facilitates the recruitment of β-arrestins, which can act as scaffolds for other signaling molecules, leading to the activation of pathways such as those involving ERK1/2 and p38 MAPK. nih.govmdpi.com
Research indicates that different endogenous dynorphin peptides can produce distinct signaling outcomes, a phenomenon known as signaling bias. nih.govelifesciences.org Although related peptides may activate KOR at the cell surface to a similar degree, they can induce different receptor trafficking fates. elifesciences.org For instance, Dynorphin A tends to localize KOR to late endosomes, which results in receptor degradation and sustained signaling from these intracellular compartments. nih.govelifesciences.org In contrast, Dynorphin B predominantly directs KOR to recycling endosomes, leading to receptor recycling. nih.govelifesciences.org This suggests that seemingly redundant endogenous ligands can fine-tune the spatiotemporal profile of KOR signaling, leading to different physiological outcomes. elifesciences.org
| Signaling Pathway | Key Events | Downstream Effectors | Reference |
| G-protein Pathway | Activation of Gi/o proteins | Inhibition of adenylyl cyclase | nih.gov |
| β-arrestin Pathway | Receptor phosphorylation, β-arrestin recruitment | Scaffolding for signaling molecules (e.g., ERK1/2, p38 MAPK) | nih.gov, mdpi.com |
| Receptor Trafficking (Dynorphin A) | Localization to late endosomes | Receptor degradation, sustained endosomal signaling | nih.gov, elifesciences.org |
| Receptor Trafficking (Dynorphin B) | Localization to recycling endosomes | Receptor recycling | nih.gov, elifesciences.org |
Interactions with Mu Opioid Receptors (MOR)
While dynorphins are considered the primary endogenous ligands for KOR, they are known to be promiscuous agonists that can also interact with other opioid receptors. nih.gov Studies have shown that dynorphin peptides, including various fragments of Dynorphin A, also bind to and can activate mu-opioid receptors (MOR). nih.govnih.gov Dynorphin A is not highly selective for KOR and can induce considerable activity via MOR. nih.govwisc.edu The affinity for MOR is generally in the low nanomolar range. nih.gov This cross-reactivity is an important consideration in the pharmacological profiling of dynorphin-related compounds.
Interactions with Delta Opioid Receptors (DOR)
Similar to their interaction with MORs, dynorphin peptides also exhibit affinity for delta-opioid receptors (DOR). nih.govnih.gov The affinity for DOR is also typically in the low nanomolar range. nih.gov Some evidence suggests that shorter dynorphin fragments may have more prominent activity at delta receptors compared to the full-length peptide. annualreviews.org The lack of absolute selectivity means that the physiological effects of dynorphins can be complex, potentially involving the simultaneous activation of KOR, MOR, and DOR. nih.gov
| Receptor Subtype | Interaction Profile | Affinity | Reference |
| Mu Opioid Receptor (MOR) | Agonist activity | Low nanomolar | nih.gov, nih.gov |
| Delta Opioid Receptor (DOR) | Agonist activity | Low nanomolar | nih.gov, nih.gov |
Non-Opioid Receptor Modulatory Actions
In addition to its activity at opioid receptors, Dynorphin A (1-10) exerts direct modulatory actions on the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor. medchemexpress.commedchemexpress.com Research has demonstrated that Dynorphin A (1-10) blocks NMDA-activated currents with an IC₅₀ value of 42.0 μM. medchemexpress.commedchemexpress.com This blockade is a non-opioid action, occurring independently of any opioid receptor involvement. nih.gov
The mechanism underlying this effect is a voltage-independent blockade of the NMDA receptor channel. medchemexpress.commedchemexpress.com Dynorphin A (1-10) interacts with a site on the NMDA receptor that is conformationally linked to its redox site(s). nih.gov This interaction alters the gating properties of the channel, resulting in a shortened mean open time and a decreased probability of channel opening, without affecting the single-channel conductance. nih.gov This inhibitory action is also dependent on extracellular pH. nih.gov
| Parameter | Value/Description | Reference |
| Target | N-Methyl-D-Aspartate (NMDA) Receptor | medchemexpress.com, medchemexpress.com |
| Action | Blockade of NMDA-activated current | medchemexpress.com, medchemexpress.com |
| IC₅₀ | 42.0 μM | medchemexpress.com, medchemexpress.com |
| Mechanism | Voltage-independent channel block; alters channel gating properties | medchemexpress.com, medchemexpress.com, nih.gov |
| Opioid Receptor Involvement | None | nih.gov |
Acid-Sensing Ion Channel (ASIC) Modulation by Dynorphin Fragments
Dynorphin peptides, including Dynorphin A, have been identified as modulators of acid-sensing ion channels (ASICs), a family of proton-gated cation channels involved in neurotransmission, pain perception, and neuronal death during acidosis. biorxiv.orgpnas.orgbiorxiv.org This interaction is a non-opioid action, adding another layer to the complex pharmacology of dynorphin fragments. nih.gov
Research has shown that Dynorphin A and its precursor, big dynorphin, can directly interact with ASIC1a, the most extensively studied isoform. nih.govmdpi.com The primary effect of this modulation is the limitation of the channel's steady-state desensitization. nih.gov Under conditions of prolonged, mild acidosis, ASIC1a normally enters a desensitized state, which prevents it from activating when the pH drops further to activating levels. This process is neuroprotective. nih.gov However, in the presence of dynorphins, this protective desensitization is abolished, enhancing the channel's activity and potentially exacerbating acidosis-induced neuronal damage, for instance, following an ischemic stroke. biorxiv.orgnih.gov
The potentiation of ASIC1a activity by dynorphins is independent of both opioid and bradykinin (B550075) receptor activation, indicating a direct binding mechanism. nih.gov Studies suggest that this interaction is driven by electrostatic forces. The positively charged (basic) amino acids in the N-terminus of dynorphin peptides are thought to interact with the negatively charged (acidic) residues within the "acidic pocket" of the ASIC1a extracellular domain. biorxiv.org
Comparative studies of different dynorphin peptides have revealed variations in their potency as ASIC modulators. Big dynorphin, a larger precursor peptide, is a significantly more potent modulator of ASIC1a steady-state desensitization than Dynorphin A. biorxiv.orgpnas.org In contrast, Dynorphin B does not appear to modulate ASIC1a in the same manner. pnas.orgbiorxiv.org An unbiased screening of 109 different neuropeptides confirmed Dynorphin A as a modulator of ASIC1a, specifically noting its ability to increase currents from channels that were already partially desensitized. researchgate.net This interaction defines ASIC1a as a significant non-opioid target for dynorphin action. nih.gov
| Dynorphin Fragment | Effect on ASIC1a | Potency Comparison | Mechanism |
|---|---|---|---|
| Big Dynorphin | Limits steady-state desensitization, enhances current | ~1000-fold more potent than Dynorphin A pnas.orgbiorxiv.org | Direct interaction with the channel's extracellular domain nih.govbiorxiv.org |
| Dynorphin A | Limits steady-state desensitization, enhances current nih.gov | Less potent than Big Dynorphin pnas.orgbiorxiv.org | Direct interaction with the channel's extracellular domain nih.gov |
| Dynorphin B | No reported modulation of steady-state desensitization pnas.orgbiorxiv.org | N/A | N/A |
Bradykinin Receptor Interactions
Beyond its well-established role at opioid receptors, Dynorphin A exhibits significant excitatory and pronociceptive (pain-promoting) effects that are not mediated by opioid receptors. nih.govu-tokyo.ac.jp Research has identified bradykinin receptors as a key non-opioid target for dynorphin peptides, providing a mechanism for these excitatory actions. nih.govu-tokyo.ac.jparizona.edu This interaction is particularly relevant in pathological pain states, such as neuropathic pain, where spinal dynorphin levels are often elevated. u-tokyo.ac.jpnih.gov
The interaction between Dynorphin A and bradykinin receptors is considered unexpected, given the lack of structural similarity between dynorphin and the endogenous bradykinin receptor ligands, bradykinin and kallidin. nih.govnih.gov Studies have demonstrated that Dynorphin A can activate bradykinin receptors, leading to an influx of calcium through voltage-sensitive calcium channels in sensory neurons. u-tokyo.ac.jp This action is distinct from the primary signaling pathway typically activated by bradykinin itself. u-tokyo.ac.jp
The physiological relevance of this interaction is underscored by the co-localization of prodynorphin and bradykinin receptors in the superficial laminae of the spinal cord's dorsal horn, making a direct interaction anatomically feasible. nih.gov Further evidence comes from in vivo studies where intrathecal administration of dynorphin failed to produce hyperalgesia in transgenic mice lacking B2 bradykinin receptors, directly implicating these receptors in dynorphin's pronociceptive effects. nih.gov
Notably, the des-tyrosyl fragments of Dynorphin A, such as Dynorphin A(2-13), which have very low affinity for opioid receptors, are also active at bradykinin receptors. nih.govnih.gov This is significant because Dynorphin A is rapidly metabolized in the synapse to these des-tyrosyl forms. nih.gov The activity of these fragments at bradykinin receptors suggests a mechanism by which endogenous dynorphin can promote and maintain chronic pain states. u-tokyo.ac.jpresearchgate.net Therefore, blocking the action of dynorphin at bradykinin receptors has been suggested as a potential therapeutic strategy for managing neuropathic and inflammatory pain. nih.govu-tokyo.ac.jp
| Peptide | Receptor Target | Observed Effect | Relevance |
|---|---|---|---|
| Dynorphin A | Bradykinin Receptors (B1 and B2) u-tokyo.ac.jp | Agonist action, induces calcium influx, promotes hyperalgesia nih.govu-tokyo.ac.jp | Mechanism for non-opioid excitatory and pronociceptive actions nih.govu-tokyo.ac.jp |
| Dynorphin A(2-13) | Bradykinin Receptors nih.gov | Stimulates bradykinin receptors, facilitates nociception nih.govresearchgate.net | Active metabolite that contributes to pathological pain states nih.gov |
| Endogenous Bradykinin/Kallidin | Bradykinin Receptors | Primary endogenous ligands | Activates distinct primary signaling pathway compared to Dynorphin A u-tokyo.ac.jp |
Iv. Structure Activity Relationship Sar Investigations of Dynorphin a 1 10 Tfa and Analogs
Elucidation of the "Message-Address" Concept for Receptor Recognition
A foundational concept in understanding how dynorphin (B1627789) A interacts with opioid receptors is the "message-address" hypothesis, originally proposed by Chavkin and Goldstein. nih.gov This model bifurcates the peptide's structure into two functionally distinct domains.
The "message" sequence comprises the N-terminal tetrapeptide, Tyr-Gly-Gly-Phe. This sequence is highly conserved among most endogenous opioid peptides and is considered responsible for triggering the opioid effect, or the agonist activity, upon binding to the receptor. nih.govnih.gov
The "address" sequence consists of the C-terminal portion of the peptide, which is unique to dynorphins. nih.gov This domain is not primarily responsible for initiating the signal but rather confers receptor selectivity, guiding the peptide to bind with high affinity to the kappa opioid receptor (KOR). nih.gov While the full C-terminal sequence of the native heptadecapeptide (Dyn A 1-17) is not essential for this function, studies have shown that the initial 11 to 13 residues of Dyn A contain the necessary elements for the opioid activity characteristic of the longer peptide. nih.gov
| Domain | Amino Acid Sequence | Primary Function |
|---|---|---|
| Message | Tyr-Gly-Gly-Phe | Responsible for opioid agonist activity. nih.gov |
| Address | -Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | Enhances affinity and selectivity for the kappa opioid receptor (KOR). nih.govnih.gov |
Role of N-Terminal Amino Acid Residues in Opioid Activity and Selectivity
The N-terminal "message" sequence is a critical determinant of the pharmacological profile of dynorphin analogs. Modifications within this region can profoundly alter receptor affinity, selectivity, and efficacy, sometimes converting a full agonist into a partial agonist or an antagonist. nih.govku.edu
Alkylation of the N-terminal tyrosine residue has been a key strategy for modifying activity. For instance, monoalkylation can lead to derivatives with high affinity and selectivity for the KOR. nih.govku.edu In contrast, N,N-diallylation of Tyr¹ in Dyn A analogs results in antagonist activity at both KOR and mu opioid receptors (MOR). nih.govku.edu The introduction of an N-benzyl group at Tyr¹ in a Dyn A-(1-11) analog produces a partial agonist. ku.edu
Other substitutions within the N-terminal sequence also have significant effects. Replacing Gly³ with Proline has been shown to convert a Dyn A agonist into a KOR antagonist with enhanced selectivity. nih.gov Furthermore, removing the basic α-amine group of the N-terminal Tyr¹ can also confer antagonist properties. ku.edu
| Modification | Parent Peptide | Resulting Activity | Reference |
|---|---|---|---|
| N-benzyl at Tyr¹ | Dyn A-(1-11) | Partial agonist at KOR | ku.edu |
| N,N-diallyl at Tyr¹ | [D-Pro¹⁰]Dyn A-(1-11) / Dyn A-(1-13) | Antagonist at KOR and MOR | nih.govku.edu |
| Proline at position 3 | [des-Arg⁷]Dyn A-(1-11) | KOR antagonist with improved selectivity | nih.gov |
| Removal of α-amine of Tyr¹ | Dyn A-(1-11) analogs | Antagonist activity at KOR | ku.edu |
Significance of C-Terminal Sequence Variations on Receptor Affinity and Efficacy
The C-terminal "address" domain plays a crucial role in modulating receptor affinity and efficacy, primarily for the KOR. nih.gov While the N-terminus is considered the primary driver of activation, modifications in the C-terminus can fine-tune the peptide's pharmacological profile.
The basicity of the C-terminal region is particularly important. Studies involving the systematic removal of positive charges by replacing basic residues (Arg, Lys) have shown that Arg⁷, Lys¹¹, and Lys¹³ are important for KOR potency and selectivity. oregonstate.edu A positive charge at position 6 is also required for high KOR selectivity. oregonstate.edu Conversely, the charge at Arg⁹ can be eliminated with no significant impact on KOR potency or selectivity. oregonstate.edu However, conflicting research suggests that Arg⁷ is not an essential residue for KOR activity, as its deletion did not negatively affect biological activity in certain analogs. nih.gov In fact, the [des-Arg⁷]Dyn A(1–9) fragment has been identified as a minimal pharmacophore that retains high affinity and selectivity for the KOR. nih.gov
Discrepancies between binding affinity and functional potency in C-terminally modified analogs further highlight the region's role in the efficiency of receptor activation. For example, [Phe¹]Dyn A-(1-11)NH₂ analogs with D-Ala⁸ and D-Pro¹⁰ substitutions show similar KOR affinity but exhibit a nearly 50-fold difference in potency, suggesting the C-terminus influences the conformational changes required for receptor activation. nih.gov
| Residue Modified (Charge Removed) | Effect on KOR Potency | Effect on KOR Selectivity | Reference |
|---|---|---|---|
| Arg⁶ | Not affected | Reduced | oregonstate.edu |
| Arg⁷ | Reduced | Reduced | oregonstate.edu |
| Arg⁹ | No effect | No effect | oregonstate.edu |
| Lys¹¹ | Reduced | Reduced | oregonstate.edu |
| Lys¹³ | Reduced | Reduced | oregonstate.edu |
Effects of Stereoisomeric and Non-Natural Amino Acid Substitutions
The incorporation of stereoisomers (D-amino acids) and non-natural amino acids into the dynorphin sequence is a powerful strategy to probe receptor-ligand interactions and improve metabolic stability. nih.gov
Stereoisomeric substitutions can lead to unexpected changes in receptor affinity and selectivity. A notable example involves the replacement of Phe⁴ with the conformationally constrained amino acid (R)- or (S)-2-aminotetralin-2-carboxylic acid (Atc). nih.gov Unexpectedly, the analog containing (R)-Atc, which corresponds to a D-Phe substitution, displayed higher affinity for both KOR and MOR than the analog with the (S)-Atc isomer. nih.gov This reversal of the typically preferred L-stereochemistry at this position indicates unique conformational requirements of the receptor binding pocket. Furthermore, this modification at position 4 resulted in a near-total loss of affinity for the delta opioid receptor (DOR), demonstrating that a single residue change can effectively discriminate between KOR and DOR. nih.gov
The substitution of natural amino acids with non-natural ones, such as replacing Leucine or Isoleucine with norleucine, has been shown to be well-tolerated and can enhance the peptide's resistance to enzymatic degradation. nih.gov
| Analog | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) |
|---|---|---|---|
| [(S)-Atc⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | 1.4 ± 0.2 | 10 ± 1 | > 10,000 |
| [(R)-Atc⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | 0.38 ± 0.04 | 2.5 ± 0.4 | > 10,000 |
| Data adapted from Aldrich et al., 2001. nih.gov |
Strategies for Peptide Cyclization and Conformational Constraints
Dynorphin A is an inherently flexible linear peptide, a characteristic that may contribute to its ability to bind to multiple opioid receptor types, thus reducing its selectivity. nih.govacs.org Imposing conformational constraints through cyclization is a widely used strategy to restrict this flexibility. This approach can pre-organize the peptide into a bioactive conformation, which reduces the entropic penalty of binding and can lead to enhanced potency and selectivity. nih.govacs.org Moreover, cyclic peptides generally exhibit greater stability against degradation by peptidases. nih.gov
Cyclization can be applied to different domains of the peptide. Constraining the "message" sequence, for example with a lactam bridge between positions 2 and 5, can produce analogs with high affinity for both KOR and MOR. nih.gov The size of the created ring can influence the receptor selectivity profile. nih.gov
Alternatively, cyclizing the "address" sequence can dramatically alter the peptide's efficacy. When a cyclic constraint was introduced between positions 5 and 8 in an N-benzylated Dyn A analog, the resulting peptide, [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂, acted as a KOR antagonist, whereas its linear counterparts were partial agonists. nih.gov This demonstrates that the conformation of the C-terminal domain can directly influence the signaling outcome at the receptor. Various chemical methods, including the formation of lactam bridges or the use of ring-closing metathesis (RCM) to create stable carbon-carbon bonds, have been employed to achieve these conformational constraints. nih.govacs.orgnih.gov
| Analog | Cyclization Site | Key Finding | Reference |
|---|---|---|---|
| cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂ | "Message" sequence (Positions 2-5) | High affinity for both KOR and MOR; slightly KOR-selective. | nih.gov |
| [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂ | "Address" sequence (Positions 5-8) | KOR antagonist with high selectivity. | nih.gov |
| RCM-cyclized analogs (e.g., between positions 2 and 5) | "Message" sequence (via AllGly residues) | Demonstrates use of stable C-C bonds for conformational constraint. | nih.gov |
V. Enzymatic Degradation and Metabolic Stability in Research Systems
Identification of Endogenous Peptidases Involved in Dynorphin (B1627789) A (1-10) Catabolism
Dynorphin A (1-10) is a product of the metabolic breakdown of longer dynorphin peptides, such as Dynorphin A (1-13) and Dynorphin A (1-17), and is itself subject to rapid degradation by a variety of endogenous peptidases. ingentaconnect.comnih.gov The catabolism is primarily carried out by exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds.
Key enzymes implicated in the degradation of Dynorphin A and its fragments include:
Aminopeptidases : These enzymes cleave the N-terminal tyrosine residue (Tyr1), a critical step that significantly reduces or abolishes the peptide's opioid receptor activity. Aminopeptidase N (AP-N) is one of the enzymes responsible for this cleavage. ingentaconnect.com
Carboxypeptidases : These enzymes act on the C-terminus of the peptide. While Dynorphin A (1-10) lacks the basic C-terminal amino acids that are primary targets for enzymes like Carboxypeptidase N in longer fragments like Dynorphin A (1-13), other carboxypeptidases still contribute to its breakdown. ingentaconnect.com
Angiotensin-Converting Enzyme (ACE) : ACE, a dipeptidyl carboxypeptidase, is known to be involved in the metabolism of various dynorphin fragments. nih.gov Studies on C-terminally amidated Dynorphin A (1-10) have shown that its continued metabolism is sensitive to ACE inhibitors like captopril, indicating that ACE cleaves the C-terminal dipeptide (Ile9-Arg10) to produce Dynorphin A (1-8). nih.govproquest.com
Neutral Endopeptidase (NEP, Neprilysin) : NEP is another significant endopeptidase that can degrade dynorphin peptides. It is known to cleave the bond between hydrophobic amino acids, such as the Gly3-Phe4 bond, which would lead to the rapid inactivation of the peptide. cdnsciencepub.com
The primary metabolic pathways result in the formation of smaller, often inactive, fragments. The initial cleavage by either aminopeptidases or endopeptidases typically renders the peptide unable to effectively bind to and activate opioid receptors.
| Enzyme Class | Specific Enzyme (Example) | Cleavage Site/Action on Dynorphin A (1-10) | Resulting Fragment (Example) | Reference |
|---|---|---|---|---|
| Aminopeptidases | Aminopeptidase N (AP-N) | Cleaves N-terminal Tyr1-Gly2 bond | Dynorphin A (2-10) (des-Tyr) | ingentaconnect.com |
| Dipeptidyl Carboxypeptidases | Angiotensin-Converting Enzyme (ACE) | Cleaves C-terminal dipeptide (Pro9-Lys10) | Dynorphin A (1-8) | nih.govnih.govproquest.com |
| Endopeptidases | Neutral Endopeptidase (NEP) | Cleaves internal bonds, e.g., Gly3-Phe4 | Inactive fragments (e.g., Dyn A (1-3)) | cdnsciencepub.com |
Half-Life Determination in Biological Matrices (e.g., plasma, tissue homogenates)
Consistent with other endogenous opioid peptides, Dynorphin A (1-10) exhibits a very short half-life in biological matrices due to the enzymatic activity described above. Its precursor, Dynorphin A (1-13), has a reported half-life of less than one minute in human plasma. nih.govnih.govnih.gov
Direct measurements for the unmodified Dynorphin A (1-10) peptide are scarce, but its metabolic instability is well-documented through studies of modified analogues. For instance, research on Dynorphin A (1-10) amide showed that the half-life of the parent (unmodified) peptide was approximately 1.3 minutes in plasma. ingentaconnect.com This rapid clearance severely limits its systemic exposure and duration of action in experimental models, necessitating either direct central administration or the use of strategies to enhance its stability. The degradation rate of dynorphin peptides in peripheral blood is substantial, estimated to be around 40 pmol/min/μl. nih.gov
| Peptide | Reported Half-Life (t½) | Biological Matrix | Reference |
|---|---|---|---|
| Dynorphin A (1-13) | < 1 minute | Human Plasma | nih.govnih.govresearchgate.net |
| Dynorphin A (1-10) (unmodified) | ~1.3 minutes | Human Plasma | ingentaconnect.com |
| Dynorphin A (1-10) amide | ~3.3 minutes | Human Plasma | ingentaconnect.com |
Peptide Modification Strategies for Enhanced Proteolytic Resistance
To overcome the inherent instability of Dynorphin A (1-10), researchers have employed several peptide modification strategies aimed at blocking the cleavage sites for peptidases. These modifications are designed to increase the peptide's half-life while retaining its affinity and activity at the kappa-opioid receptor.
Common strategies include:
C-Terminal Amidation : Replacing the C-terminal carboxyl group with an amide group is a standard method to confer resistance to carboxypeptidases. In the case of Dynorphin A (1-10), amidation resulted in a modest increase in plasma half-life from approximately 1.3 minutes to 3.3 minutes. ingentaconnect.com
N-Terminal Modification : To prevent degradation by aminopeptidases, the N-terminal tyrosine is often modified. This includes the substitution of L-tyrosine with its D-isomer (e.g., [D-Tyr1]) or N-methylation of the alpha-amino group (e.g., [N-Met-Tyr1]). These modifications have proven highly effective for longer dynorphin amides, increasing the half-life of Dynorphin A (1-13) amide from minutes to over an hour (70 minutes for [D-Tyr1] and 130 minutes for [N-Met-Tyr1]). nih.govproquest.com
Amino Acid Substitution : Replacing susceptible amino acids with non-natural or D-amino acids within the peptide sequence can disrupt recognition by endopeptidases. frontiersin.orgnih.gov
Cyclization : Introducing conformational constraints through cyclization can significantly enhance proteolytic stability. Strategies such as peptide stapling via cysteine functionalization or ring-closing metathesis have been successfully applied to Dynorphin A analogues to create more robust structures. acs.orgnih.gov
| Parent Peptide | Modification Strategy | Resulting Analogue | Half-Life (t½) in Plasma | Fold Increase in Stability | Reference |
|---|---|---|---|---|---|
| Dynorphin A (1-10) | C-Terminal Amidation | Dynorphin A (1-10)-NH₂ | ~3.3 min | ~2.5x | ingentaconnect.com |
| Dynorphin A (1-13)-NH₂ | N-Terminal D-Amino Acid Substitution | [D-Tyr¹]Dyn A (1-13)-NH₂ | 70 min | ~29x (vs. amidated peptide) | nih.govproquest.com |
| Dynorphin A (1-13)-NH₂ | N-Terminal Methylation | [N-Met-Tyr¹]Dyn A (1-13)-NH₂ | 130 min | ~54x (vs. amidated peptide) | nih.govproquest.com |
| Dynorphin A (1-13)-NH₂ | Cysteine Stapling | CSD-CH₂(1,8)-NH₂ | 95 min | ~24x (vs. amidated peptide) | acs.org |
Investigating Delivery Systems for Improved Peptide Bioavailability in Experimental Models
Beyond proteolytic degradation, the poor membrane permeability and bioavailability of peptides like Dynorphin A (1-10) present significant hurdles for their use in research. nih.gov Even when stabilized against enzymatic breakdown, delivering the peptide across biological barriers, such as the blood-brain barrier, remains a challenge. Consequently, various delivery systems are being investigated to protect the peptide from degradation and enhance its transport to target sites.
The oral bioavailability of peptides is typically extremely low, often less than 1-2%, due to the harsh environment of the gastrointestinal tract and poor absorption. scienceopen.com To address these issues, advanced delivery systems are being explored:
Lipid-Based Nanoparticles : Encapsulating peptides within lipid-based carriers, such as liposomes or solid lipid nanoparticles, can protect them from enzymatic degradation in the bloodstream and facilitate their transport across cellular membranes. mdpi.com
Polymeric Nanoparticles : Biodegradable polymers can be used to form nanoparticles that encapsulate the peptide, offering a sustained-release profile and protection from peptidases. scienceopen.com
Glyco-liposome Systems : A specific example relevant to dynorphin-related peptides is the use of a glyco-liposome delivery system for Dynantin, a peptide kappa-opioid receptor antagonist. This system was shown to significantly improve both the plasma stability and the central nervous system permeability of the peptide, demonstrating the potential of such carriers for brain-targeting applications. acs.org
Vi. Advanced Methodologies for Dynorphin a 1 10 Tfa Research
Peptide Synthesis Techniques
The creation of Dynorphin (B1627789) A (1-10) TFA is accomplished through precise, stepwise chemical synthesis. This process allows for the construction of the specific amino acid sequence that defines the peptide.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides like Dynorphin A (1-10). The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a widely adopted strategy for this process. In this technique, the peptide is assembled sequentially while one end is chemically anchored to an insoluble solid support, typically a resin. thaiscience.info
The process begins with a resin, such as Rink Amide resin, which will result in a C-terminal amide upon cleavage. frontiersin.org The synthesis cycle for each amino acid involves two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed. This is typically achieved by treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgnih.gov
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain. nih.gov Common coupling reagents include Oxyma Pure and diisopropylcarbodiimide (DIC) or combinations like PyBOP and HOBt with diisopropylethylamine (DIEA). frontiersin.orgnih.gov
This cycle is repeated for each amino acid in the Dynorphin A (1-10) sequence. After the final amino acid is coupled and its Fmoc group is removed, the completed peptide is cleaved from the solid resin support. This final step is accomplished using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. frontiersin.orgnih.gov The resulting crude product is the peptide in its TFA salt form, which is then precipitated, typically with cold ether. nih.gov
| Reagent/Component | Function in Fmoc-SPPS | Common Examples |
|---|---|---|
| Solid Support (Resin) | Insoluble matrix where peptide synthesis occurs. | Rink Amide AM Resin, Polystyrene (PS) resins. thaiscience.infofrontiersin.org |
| Protecting Group | Temporarily blocks the N-terminus to ensure sequential coupling. | 9-fluorenylmethoxycarbonyl (Fmoc). thaiscience.info |
| Deprotection Agent | Removes the Fmoc group to allow the next coupling reaction. | 20% Piperidine in DMF. frontiersin.orgnih.gov |
| Coupling Reagents | Activate the incoming amino acid to facilitate peptide bond formation. | DIC/Oxyma Pure; PyBOP/HOBt/DIEA. frontiersin.orgnih.gov |
| Cleavage Cocktail | Releases the completed peptide from the resin and removes side-chain protecting groups. | TFA/TIPS/H₂O. nih.gov |
Chromatographic Purification and Analytical Techniques
Following synthesis, the crude Dynorphin A (1-10) TFA product is a mixture containing the desired peptide along with truncated sequences and other impurities. Chromatographic techniques are essential for both purifying the target peptide and analyzing its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for both the purification and analysis of synthetic peptides like Dynorphin A (1-10). nih.gov This technique separates molecules based on their hydrophobicity.
The standard setup for RP-HPLC involves a stationary phase, typically a C18 silica-based column, and a mobile phase. nih.govgoogle.com The mobile phase usually consists of a binary solvent system:
Solvent A: An aqueous solution, commonly water with 0.1% TFA. The TFA acts as an ion-pairing agent to improve peak shape. nih.govnih.gov
Solvent B: An organic solvent, most often acetonitrile (B52724) (MeCN), also containing 0.1% TFA. nih.govnih.gov
For preparative purification, the crude peptide is dissolved and injected onto a large-diameter C18 column. A linear gradient is applied, where the percentage of Solvent B is gradually increased over time. google.comnih.gov This causes molecules to elute from the column in order of increasing hydrophobicity. Fractions are collected and analyzed to identify those containing the pure peptide. For analytical purposes, a smaller-diameter column is used to assess the purity of the final product, which should ideally be greater than 95%. nih.gov
| Parameter | Typical Condition for Dynorphin A Analysis/Purification | Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 | nih.govgoogle.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govnih.gov |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA | nih.govnih.gov |
| Gradient Example (Analytical) | Linear gradient of 5-50% Solvent B over 45 minutes | nih.gov |
| Flow Rate Example (Preparative) | ~18-20 mL/min | nih.govnih.gov |
| Detection Wavelength | 214 nm (peptide bond absorbance) | nih.govbiorxiv.org |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that offers higher resolution, speed, and sensitivity compared to traditional HPLC. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically under 2 µm). biorxiv.org This requires instrumentation capable of handling much higher pressures. For this compound research, UPLC is primarily used for analytical purposes, such as final purity determination, offering a more precise assessment in a shorter amount of time. nih.govbiorxiv.org
Mass Spectrometry for Identification, Purity Assessment, and Quantification
Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to definitively confirm the molecular identity of the synthesized peptide and to assess its purity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a "soft" ionization technique well-suited for analyzing large, non-volatile biomolecules like peptides. nih.gov In this method, the purified peptide sample is co-crystallized with a matrix compound, such as α-cyano-hydroxycinnamic acid (CHCA), on a target plate. nih.gov
A pulsed laser is directed at the sample, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecules with it into the gas phase as ions. These ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly related to its m/z ratio—lighter ions travel faster than heavier ones. By measuring this "time of flight," the precise molecular weight of the peptide can be determined. This experimental mass is then compared to the calculated theoretical mass of Dynorphin A (1-10) to confirm its identity and the success of the synthesis. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight (Q-TOF) MS
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative analysis of this compound in various biological matrices. This powerful method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. For a peptide like this compound, reversed-phase HPLC is typically employed to separate it from other biomolecules based on its hydrophobicity.
Following chromatographic separation, the peptide is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then often utilized for structural confirmation and quantitation. In this process, the protonated molecular ion of Dynorphin A (1-10) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID), generating a series of characteristic fragment ions that serve as a structural fingerprint of the peptide.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high mass accuracy and resolution, making it particularly valuable for the characterization of peptides like this compound. The high resolving power of the TOF analyzer allows for the precise determination of the peptide's monoisotopic mass, aiding in its unambiguous identification. While specific studies detailing the use of Q-TOF MS for this compound are not extensively documented, the technology's capabilities are well-suited for its analysis, including the identification of post-translational modifications or metabolic products.
Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB SIMS) for Tissue Imaging
Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB SIMS) is an emerging surface-sensitive imaging technique with the potential to map the spatial distribution of biomolecules, including neuropeptides like Dynorphin A (1-10), directly in tissue sections with high spatial resolution. nih.govnih.gov GCIBs, typically composed of argon or water clusters, are used to bombard the sample surface. nih.govnih.gov This process results in the desorption and ionization of surface molecules with minimal fragmentation, a significant advantage for the analysis of larger, intact biomolecules. nih.gov
The primary benefit of GCIB SIMS in the context of neuropeptide research is its ability to provide chemical images of tissues, revealing the localization of peptides within specific anatomical structures or cell populations. nih.gov This can offer profound insights into the sites of synthesis, storage, and action of this compound within the nervous system. The technique's high spatial resolution, potentially reaching the sub-micrometer scale, allows for subcellular localization studies. nih.gov
Despite its considerable potential, the application of GCIB SIMS for the specific imaging of this compound in tissue has not been extensively reported in the available scientific literature. However, the successful application of this technology to other peptides and biomolecules suggests its future utility in mapping the tissue distribution of this important dynorphin fragment. nih.govnih.gov
In Vitro Receptor Binding and Functional Assays
Understanding the interaction of this compound with its primary target, the kappa-opioid receptor (KOR), as well as other opioid receptors, relies on a suite of in vitro binding and functional assays.
Radioligand binding assays are a fundamental tool for characterizing the affinity of this compound for opioid receptors. These assays typically involve the use of a radiolabeled ligand (e.g., [³H]diprenorphine or a KOR-selective radioligand like [³H]U-69,593) that binds to the receptor of interest in a preparation of cell membranes expressing the receptor. The ability of unlabeled this compound to displace the radioligand from the receptor is measured at various concentrations.
From these competition binding experiments, the inhibitory constant (Ki) of this compound can be determined. The Ki value represents the concentration of the peptide required to occupy 50% of the receptors and is an inverse measure of its binding affinity. Modeling studies have suggested that Dynorphin A (1-10) binds to the extracellular loop 2 of the kappa-opioid receptor. mdma.ch
Table 1: Representative Binding Affinities of Dynorphin Analogs at Opioid Receptors
| Compound | Receptor | Ki (nM) |
| Dynorphin A | KOR | High Affinity |
| Dynorphin A (1-10) Amide | ORL1 | 510 |
| Dynorphin A Analog 15 | KOR | 6.7 |
| Dynorphin A Analog 16 | KOR | 5.3 |
Note: Data is compiled from various sources and may be context-dependent. sci-hub.boxdokumen.pub
Isolated tissue bioassays are classic pharmacological preparations that provide a functional measure of the agonist or antagonist activity of a compound. The guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation is rich in mu- and kappa-opioid receptors, while the mouse vas deferens (MVD) is predominantly endowed with delta- and kappa-opioid receptors.
In these assays, the electrically stimulated contraction of the smooth muscle tissue is measured. Opioid agonists, including this compound, inhibit these contractions by acting on presynaptic opioid receptors to reduce the release of excitatory neurotransmitters. The potency of the peptide is typically expressed as its IC50 or EC50 value, which is the concentration required to produce a 50% inhibition of the contractile response. These bioassays are invaluable for determining the functional activity and receptor selectivity profile of dynorphin fragments.
Modern cell-based functional assays provide a more direct measure of receptor activation and downstream signaling pathways. These assays are often performed in cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that have been engineered to express a specific opioid receptor subtype.
One of the primary signaling pathways for the kappa-opioid receptor, a G-protein coupled receptor (GPCR), is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a common measure of its agonist efficacy.
Another important signaling pathway for GPCRs involves the recruitment of β-arrestin proteins. β-arrestin-2 recruitment assays are used to assess a ligand's ability to promote the interaction between the activated receptor and β-arrestin-2. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades. The development of ligands that show bias towards either G-protein signaling or β-arrestin recruitment is an active area of research.
Table 2: Functional Activity of this compound
| Assay | Effect | Potency |
| cAMP Inhibition | Agonist | Concentration-dependent |
| β-arrestin-2 Recruitment | Agonist | Concentration-dependent |
Electrophysiological Techniques for Ion Channel Studies (e.g., whole-cell patch recording)
Electrophysiological techniques, particularly the whole-cell patch recording method, allow for the direct investigation of the effects of this compound on the activity of ion channels. medchemexpress.commedchemexpress.com This technique provides high-resolution measurements of the ionic currents flowing across the cell membrane of a single neuron or cultured cell.
Research has shown that in addition to its effects on opioid receptors, this compound can directly modulate the function of other ion channels. For instance, studies using whole-cell patch recordings in isolated rat trigeminal neurons have demonstrated that this compound can block N-methyl-D-aspartate (NMDA) receptor-activated currents. medchemexpress.com This non-opioid action is voltage-independent and occurs at micromolar concentrations.
Table 3: Electrophysiological Effects of this compound
| Ion Channel | Preparation | Effect | IC50 |
| NMDA Receptor | Rat Trigeminal Neurons | Blockade of activated current | 42.0 µM |
This table summarizes a key finding on the non-opioid, ion channel-modulating activity of this compound. medchemexpress.com
Vii. Neurobiological and Functional Implications in Preclinical Research Models
Role in Inhibitory Neurotransmission in the Central Nervous System
Dynorphin (B1627789) A and its fragments are endogenous opioid peptides that play a significant role in modulating neurotransmission within the central nervous system (CNS). medchemexpress.commedchemexpress.commedchemexpress.com Primarily recognized as a potent agonist for the kappa opioid receptor (KOR), Dynorphin A also demonstrates affinity for mu (MOR) and delta (DOR) opioid receptors. medchemexpress.commedchemexpress.com Its function as an inhibitory neurotransmitter is a key aspect of its physiological activity. nih.gov
In the hippocampus, a brain region critical for learning and memory, endogenous dynorphins act as retrograde inhibitory neurotransmitters. nih.gov Physiological stimulation of dynorphin-containing dentate granule cells leads to the release of these peptides. nih.gov Subsequently, the released dynorphins activate presynaptic KORs on perforant path terminals, which are a major excitatory input to the granule cells. nih.gov This activation suppresses excitatory neurotransmission, effectively reducing the excitatory postsynaptic currents and blocking the induction of long-term potentiation (LTP), a cellular correlate of memory formation. nih.gov This provides a negative feedback mechanism where the postsynaptic neuron (granule cell) releases dynorphin to inhibit its own excitatory input. nih.gov
Beyond its canonical opioid receptor activity, Dynorphin A (1-10) can also directly interact with non-opioid targets, such as the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. medchemexpress.comnih.gov It has been shown to block NMDA-activated currents, with an IC50 of 42.0 μM, suggesting a complex role in modulating excitatory signaling that is not solely dependent on KOR activation. medchemexpress.commedchemexpress.com However, under physiological concentrations, its primary role is considered to be the inhibitory modulation of neurotransmission through KORs. nih.gov At higher, often pathophysiological concentrations, its interactions with glutamate receptors can become more prominent, contributing to excitotoxic processes. nih.gov
| Key Finding | Brain Region/Model | Receptor(s) Involved | Implication |
| Inhibition of Excitatory Postsynaptic Currents | Guinea-pig hippocampus | Kappa Opioid Receptor (KOR) | Suppression of excitatory input to dentate granule cells. nih.gov |
| Blockade of Long-Term Potentiation (LTP) | Guinea-pig hippocampus | Kappa Opioid Receptor (KOR) | Impairment of synaptic plasticity, a cellular basis for learning and memory. nih.gov |
| Blockade of NMDA-activated currents | Not specified | NMDA Receptor | Non-opioid mediated modulation of excitatory neurotransmission. medchemexpress.commedchemexpress.com |
| General Inhibitory Neurotransmission | Central Nervous System (CNS) | KOR, MOR, DOR | Broad regulation of neuronal activity and signaling. medchemexpress.commedchemexpress.com |
Cellular Mechanisms Related to Neuronal Viability and Apoptosis Research
The role of Dynorphin A in neuronal survival is multifaceted, with research indicating it can induce neuronal death under certain conditions, making it a subject of investigation in neurological diseases. medchemexpress.commedchemexpress.commedchemexpress.com The mechanisms underlying this neurotoxic potential often involve the induction of apoptosis, a form of programmed cell death.
In preclinical studies using mouse striatal neurons, Dynorphin A has been shown to trigger apoptotic pathways. medchemexpress.com Exposure of these neurons to Dynorphin A (at a concentration of 10 μM) leads to an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.com Furthermore, this treatment promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic pathway of apoptosis. medchemexpress.com These cellular events culminate in neuronal death, characterized by the fragmentation and destruction of the cell body and its neurites. medchemexpress.com
The neurotoxic effects of Dynorphin A are not solely mediated by opioid receptors. nih.gov While KOR activation can have neuroprotective effects in some contexts of neural injury, elevated concentrations of dynorphins are often excitotoxic, largely through their actions at glutamate receptors like the NMDA receptor. nih.gov For instance, Dynorphin A has been observed to elevate intracellular calcium levels ([Ca2+]i) in neurons, which can trigger excitotoxic cell death pathways. medchemexpress.com This dual activity at both opioid and non-opioid receptors highlights the complexity of its role in determining neuronal fate, where the concentration of the peptide and the cellular context are critical determinants of its effects on neuronal viability. nih.gov
| Cellular Event | Neuronal Model | Concentration | Outcome |
| Increased Caspase-3 Activity | Mouse striatal neurons | 10 μM | Activation of apoptotic execution pathway. medchemexpress.com |
| Cytochrome c Release | Mouse striatal neurons | 10 μM | Initiation of intrinsic apoptotic pathway. medchemexpress.com |
| Elevated Intracellular Calcium ([Ca2+]i) | Not specified | 33 μM | Potential for excitotoxicity and neuronal loss. medchemexpress.com |
| Neuronal Death | Mouse striatal neurons | 10 μM | Fragmentation and destruction of cell body and neurites. medchemexpress.com |
Modulation of Dopaminergic Systems in Striatal Research Models
The striatum is a key component of the basal ganglia, crucial for motor control and reward-based learning, and its function is heavily modulated by dopamine (B1211576). Dynorphin plays a critical role in this modulation, particularly within the striatal direct pathway. frontiersin.org
Spiny projection neurons (SPNs) are the principal neurons of the striatum and are divided into two main pathways: the direct (dSPN) and indirect (iSPN) pathways. frontiersin.orgbiorxiv.org Dynorphin is exclusively co-expressed with the dopamine D1 receptor in dSPNs. frontiersin.orgbiorxiv.org This anatomical arrangement positions dynorphin to be a key modulator of the direct pathway's output and its interaction with dopamine signaling.
Activation of KORs by dynorphin generally has an inhibitory effect on dopamine release in the striatum. biorxiv.org This suggests a negative feedback loop where activation of the D1-receptor-expressing dSPNs, which leads to dynorphin release, can in turn suppress dopamine release. Research indicates a close interaction between dynorphin/KOR signaling and D1 receptor signaling to fine-tune the plasticity of dSPNs. biorxiv.org The inhibitory effect of dynorphin on long-term potentiation (LTP) in dSPNs appears to be most prominent when D1 receptor activation is low; this effect may be dampened at higher levels of D1 receptor stimulation. biorxiv.org This bidirectional regulation of striatal plasticity is crucial for the proper functioning of basal ganglia circuits. biorxiv.org
| Pathway | Key Proteins Co-expressed | Effect of Dynorphin/KOR activation | Functional Implication |
| Direct Pathway SPNs (dSPNs) | Dynorphin, Dopamine D1 Receptor | Suppresses dopamine release. biorxiv.org | Negative feedback on dopaminergic signaling. biorxiv.org |
| Direct Pathway SPNs (dSPNs) | Dynorphin, Dopamine D1 Receptor | Bidirectionally regulates synaptic plasticity (LTP). biorxiv.org | Fine-tuning of striatal output and motor control. frontiersin.orgbiorxiv.org |
Investigation in Animal Models of Neurological Dysregulation
The dynorphin/KOR system is implicated in the pathophysiology of several neurological and psychiatric conditions, including stress-related disorders and movement disorders like Parkinson's disease. frontiersin.orgfrontiersin.org
Stress-Induced Impairments: In various animal models of chronic or repeated stress, such as social defeat and forced swim tests, there is an observed release of dynorphin. arxiv.org The activation of the dynorphin/KOR system in these models is associated with behaviors analogous to depression and anxiety, such as immobility and decreased social interaction. frontiersin.orgarxiv.org Preclinical studies have shown that intracerebroventricular administration of Dynorphin A can alleviate stress-induced behavioral impairments in mice, suggesting a complex, potentially regulatory role in the brain's response to stress. medchemexpress.com Dysregulation of the dynorphin/KOR system is thought to contribute to the negative affective states seen in various psychiatric disorders. frontiersin.org
Parkinson's Disease-Related Dyskinesia Models: In animal models of Parkinson's disease, long-term treatment with L-DOPA, the standard therapy, often leads to the development of debilitating involuntary movements known as L-DOPA-induced dyskinesia (LID). diva-portal.org Research strongly implicates the overactivity of the striatal direct pathway and its associated neuropeptides, including dynorphin, in the development of LID. frontiersin.orgdiva-portal.org
Studies using rat models of Parkinson's disease have demonstrated that the severity of LID is positively correlated with increased levels of prodynorphin-derived peptides, such as dynorphin B and α-neoendorphin, in the dorsolateral striatum of highly dyskinetic animals. nih.gov Imaging mass spectrometry has revealed elevated levels of these dynorphin neuropeptides in both the striatum and the substantia nigra of rats exhibiting high levels of dyskinesia. nih.govplos.org This suggests that the dopamine depletion in Parkinson's disease leads to a state of hypersensitivity in the direct pathway, where L-DOPA treatment causes an excessive release of dynorphin, contributing to the abnormal motor patterns of dyskinesia. frontiersin.org
| Neurological Dysregulation Model | Key Findings | Implication for Pathophysiology |
| Stress-Induced Behavioral Impairment (Mice) | Dynorphin A administration alleviates stress-induced escape failures. medchemexpress.com | The dynorphin system is a modulator of the behavioral response to chronic stress. arxiv.org |
| L-DOPA-Induced Dyskinesia (Rat PD Model) | Levels of dynorphin B and α-neoendorphin are elevated in the striatum. nih.gov | Overactive dynorphin signaling in the direct pathway contributes to dyskinetic movements. frontiersin.org |
| L-DOPA-Induced Dyskinesia (Rat PD Model) | Peak intensities of dynorphin B and α-neoendorphin positively correlate with LID severity. nih.govplos.org | Dynorphin levels may serve as a biomarker for dyskinesia severity. nih.gov |
Viii. Future Directions in Dynorphin a 1 10 Tfa Research
Exploration of Novel Binding Partners and Downstream Signaling Pathways
While the KOR is the primary target for dynorphins, emerging evidence suggests their interactions are more complex, involving non-canonical binding partners and signaling cascades. Future investigations will focus on fully characterizing this expanded interaction profile.
Novel Binding Partners: Research indicates that Dynorphin (B1627789) A and its fragments may interact with receptors other than the classical opioid receptors (mu, delta, and kappa). For instance, studies have proposed that dynorphins can act on bradykinin (B550075) receptors, a mechanism that might be independent of the N-terminal tyrosine residue crucial for opioid receptor activation. wikipedia.org Additionally, a novel soluble non-opioid dynorphin A-binding factor (DABF) has been identified in neuronal cells. nih.gov This ~70 kDa protein binds Dynorphin A with high affinity and may function as an oligopeptidase, converting Dynorphin A into Leu-enkephalin. nih.gov Identifying and characterizing such alternative binding sites is a critical future direction to understand the full spectrum of dynorphin's biological roles.
Downstream Signaling Pathways: Beyond canonical G-protein-mediated signaling, dynorphins activate a host of other intracellular pathways. Activation of the KOR can trigger G-protein-independent signaling through β-arrestin recruitment. frontiersin.org Furthermore, Dynorphin A has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, potentially through a non-opioid mechanism involving microglia. wikipedia.org Other research points to the involvement of the mTOR (mammalian target of rapamycin) signaling pathway downstream of KOR activation. frontiersin.orgbiorxiv.org A comprehensive mapping of these downstream pathways is essential for a complete mechanistic understanding of Dynorphin A (1-10)'s effects in research models.
| Interaction Type | Partner/Pathway | Key Research Finding |
| Binding Partner | Bradykinin Receptors | Dynorphin A can activate bradykinin receptors, a process that does not require the N-terminal tyrosine essential for opioid receptor binding. wikipedia.org |
| Binding Partner | Dynorphin A-Binding Factor (DABF) | A soluble protein that specifically binds Dynorphin A and may be involved in its metabolism to Leu-enkephalin. nih.gov |
| Signaling Pathway | β-Arrestin | KOR activation leads to the recruitment of β-arrestin, initiating G-protein-independent signaling cascades. frontiersin.org |
| Signaling Pathway | p38 MAPK | Dynorphin A can induce pain-related signaling in the spinal cord through a non-opioid p38 MAPK pathway in microglia. wikipedia.org |
| Signaling Pathway | mTOR | Dynorphin A-activated KOR can stimulate mTOR signaling, which may be localized to specific subcellular compartments like late endosomes. frontiersin.orgbiorxiv.org |
Rational Design of Biased Ligands for Distinct Receptor Signaling
A major frontier in KOR pharmacology is the development of "biased" ligands. These are molecules designed to preferentially engage one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). nih.gov This approach holds the potential to create research tools that can selectively probe the function of specific KOR-mediated signaling cascades.
The rational design of such ligands is a significant challenge that relies on a deep understanding of ligand-receptor interactions. acs.org By analyzing the structural basis of how different ligands stabilize distinct receptor conformations, researchers can identify pharmacophores that lead to biased signaling. acs.orgresearchgate.net For example, computational docking and molecular dynamics simulations are used to predict how novel compounds will bind to the KOR and which signaling pathways they are likely to activate. researchgate.netnih.gov By creating a library of biased agonists and antagonists based on the Dynorphin A (1-10) scaffold, researchers can more precisely dissect the physiological roles of G-protein versus β-arrestin pathways in various experimental models. frontiersin.org
| Ligand Type | Signaling Preference | Design Principle | Research Utility |
| Balanced Agonist | G-protein and β-Arrestin | Activates both pathways, mimicking the action of many endogenous ligands like Dynorphin A. | Studying the overall effects of KOR activation. |
| G-Protein-Biased Agonist | Preferentially G-protein | Designed to stabilize a receptor conformation that favors G-protein coupling over β-arrestin binding. researchgate.net | Isolating the functional consequences of G-protein-mediated KOR signaling. |
| β-Arrestin-Biased Agonist | Preferentially β-Arrestin | Designed to stabilize a receptor conformation that promotes β-arrestin recruitment. researchgate.net | Investigating the specific roles of β-arrestin-dependent KOR signaling pathways. |
Advancements in Peptide Engineering for Enhanced Research Tool Utility
The native Dynorphin A (1-10) peptide has limitations as a research tool, including metabolic instability. Peptide engineering offers a powerful strategy to overcome these drawbacks and create analogs with improved properties for experimental use.
Future efforts will focus on several key modifications:
Improving Metabolic Stability: Researchers are developing Dynorphin A analogs with modified amino acid sequences to resist degradation by peptidases in plasma and tissue. frontiersin.org
Enhancing Receptor Selectivity: By altering the peptide sequence, it is possible to create analogs with higher selectivity for the KOR over the mu- or delta-opioid receptors. frontiersin.org
Conformational Restriction: The linear nature of Dynorphin A (1-10) allows it to adopt many conformations. Techniques like cyclization, using methods such as ring-closing metathesis, can lock the peptide into a more defined, biologically active shape. nih.gov This can lead to analogs with higher affinity and potency, providing more reliable research tools. nih.gov
| Engineering Strategy | Objective | Example Approach | Outcome |
| Metabolic Stabilization | Increase peptide half-life in vitro and in vivo. | Substitution of natural amino acids with non-natural ones or D-amino acids. | Peptides with improved plasma and trypsin stability. frontiersin.org |
| Conformational Constraint | Lock the peptide into its active conformation to increase potency. | Cyclization of the peptide backbone using ring-closing metathesis (RCM). nih.gov | Cyclic analogs with enhanced KOR affinity and agonist potency. nih.gov |
| Selectivity Enhancement | Increase binding affinity for KOR relative to other opioid receptors. | Iterative design and screening of a peptide library with various amino acid substitutions. frontiersin.org | Novel peptides with low nanomolar KOR selectivity. frontiersin.org |
Development of Advanced Analytical and Imaging Methodologies for Spatiotemporal Studies in Research Models
A significant challenge in dynorphin research is accurately measuring its release and distribution in the brain with high spatial and temporal resolution. Traditional methods like microdialysis coupled with mass spectrometry offer high chemical specificity but have limited temporal resolution (minutes). nih.gov The future of the field lies in developing and implementing novel technologies that can capture the rapid dynamics of peptide signaling.
Electrochemical Methods: Voltammetric techniques, particularly when combined with microimmunoelectrodes (MIEs), are being developed for the rapid and sensitive detection of dynorphin. biorxiv.orgbiorxiv.org MIEs use a carbon fiber electrode coated with a dynorphin-selective antiserum, allowing for the selective electrochemical detection of the peptide on a sub-second timescale. biorxiv.orgbiorxiv.org This technology shows promise for monitoring endogenous dynorphin release in real-time within brain slice preparations and, eventually, in behaving research models. biorxiv.org
Genetically Encoded Sensors: The development of fluorescent biosensors provides a powerful tool for visualizing neuropeptide dynamics in vivo. nih.gov Sensors like kLight1.2a, which consists of an inert KOR fused to a green fluorescent protein, change their fluorescence intensity upon binding to dynorphin. nih.gov When expressed in specific neuronal populations, these sensors can be imaged using techniques like fiber photometry or two-photon microscopy to reveal the precise timing and location of dynorphin release during specific behaviors. nih.govbiorxiv.org
These advanced methods will allow researchers to move beyond static measurements and explore the dynamic interplay between neuronal activity, dynorphin release, and subsequent receptor signaling in real-time.
| Methodology | Principle | Temporal Resolution | Key Advantage |
| Microdialysis with LC/MS | Physical sampling of extracellular fluid followed by chemical analysis. nih.gov | Minutes | High chemical specificity and accurate quantification. nih.gov |
| Microimmunoelectrodes (MIEs) | An antibody-coated electrode electrochemically detects the target peptide. biorxiv.orgbiorxiv.org | Sub-second | Provides real-time measurement of peptide concentration changes. biorxiv.org |
| Fluorescent Biosensors (e.g., kLight) | A genetically encoded protein reports ligand binding via a change in fluorescence. nih.gov | Milliseconds to Seconds | Enables in vivo imaging of neuropeptide release in specific neural circuits during behavior. nih.govbiorxiv.org |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing κ-opioid receptor binding affinity of Dynorphin A (1-10) TFA?
- Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with tritiated U69,593) in transfected cell lines expressing κ-opioid receptors. Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate receptor specificity using selective antagonists like nor-Binaltorphimine. Quantify binding affinity via IC₅₀ values and calculate Ki using the Cheng-Prusoff equation .
Q. How does this compound block NMDA-activated currents, and what techniques validate this interaction?
- Methodological Answer : Employ whole-cell patch-clamp electrophysiology in primary neuronal cultures or HEK293 cells expressing NMDA receptors. Apply this compound (10–100 µM) and measure inhibition of glutamate-evoked currents. Normalize data to baseline activity and calculate IC₅₀ using nonlinear regression. Confirm peptide stability via HPLC or mass spectrometry .
Q. What are the critical purity and storage considerations for this compound in experimental workflows?
- Methodological Answer : Verify peptide purity (>95%) via reverse-phase HPLC and mass spectrometry. Store lyophilized powder at –20°C, reconstitute in 0.1% trifluoroacetic acid (TFA) or PBS, and avoid freeze-thaw cycles to prevent degradation. Include buffer-only controls to rule out solvent effects .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound’s NMDA receptor blockade across studies?
- Methodological Answer : Analyze variables such as receptor subunit composition (e.g., GluN2A vs. GluN2B), cellular model (primary neurons vs. heterologous systems), and peptide batch purity. Perform meta-analysis of published datasets with standardized normalization to baseline NMDA currents. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. What strategies optimize the integration of κ-opioid receptor binding studies with behavioral assays in pain models?
- Methodological Answer : Combine in vitro receptor affinity data (e.g., Ki) with in vivo microdialysis in rodent pain models (e.g., chronic constriction injury). Corrogate this compound’s effects on pain thresholds (von Frey test) and receptor occupancy via ex vivo autoradiography. Control for peripheral vs. central actions using blood-brain barrier impermeable analogs .
Q. How can researchers design experiments to differentiate this compound’s direct receptor effects from downstream signaling crosstalk?
- Methodological Answer : Use CRISPR-edited κ-opioid receptor (OPRK1) knockout models to isolate NMDA receptor modulation. Apply pathway-specific inhibitors (e.g., PKCδ inhibitors for NMDA crosstalk) and measure intracellular calcium flux (Fluo-4 AM) or ERK phosphorylation. Validate findings with truncated Dynorphin fragments lacking κ-opioid binding motifs .
Data Analysis and Reporting Guidelines
Q. What frameworks (e.g., PICO, FINER) are appropriate for structuring research questions on this compound’s dual receptor modulation?
- Methodological Answer : Apply the PICO framework to define:
- Population : Neuronal cell type or animal model.
- Intervention : this compound dosage and route.
- Comparison : Wild-type vs. receptor-deficient systems.
- Outcome : IC₅₀, pain behavior metrics.
Use FINER criteria to assess feasibility, novelty, and relevance. For example: "How does this compound’s κ-opioid activity modulate NMDA-dependent synaptic plasticity in neuropathic pain?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
